molecular formula C12H16Br2O2 B13619836 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

Cat. No.: B13619836
M. Wt: 352.06 g/mol
InChI Key: NAWFFYMUOOJAOF-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is a brominated aromatic compound featuring two bromine atoms and a 3-methoxypropoxy ethyl substituent. Its structure combines halogenation and ether functionalities, making it a versatile intermediate in organic synthesis. The presence of bromine enhances electrophilic reactivity, while the 3-methoxypropoxy group contributes to solubility in polar solvents .

Properties

Molecular Formula

C12H16Br2O2

Molecular Weight

352.06 g/mol

IUPAC Name

1-bromo-2-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene

InChI

InChI=1S/C12H16Br2O2/c1-15-7-4-8-16-12(9-13)10-5-2-3-6-11(10)14/h2-3,5-6,12H,4,7-9H2,1H3

InChI Key

NAWFFYMUOOJAOF-UHFFFAOYSA-N

Canonical SMILES

COCCCOC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis often begins with 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene or related brominated anisole derivatives. This precursor can be synthesized by reacting bromobenzene derivatives with 3-methoxypropoxy substituents through nucleophilic aromatic substitution or Williamson ether synthesis under controlled conditions to attach the 3-methoxypropoxy group to the aromatic ring.

Lithiation and Boronic Acid Formation (Intermediate Step)

A key intermediate in related syntheses is the formation of arylboronic acids via lithiation:

  • Under nitrogen protection, the brominated anisole derivative is dissolved in tetrahydrofuran (THF) and cooled to -78 °C.
  • n-Butyllithium (n-BuLi) is added dropwise to generate the aryllithium intermediate at temperatures below -70 °C.
  • Triisopropyl borate is then added to form the corresponding boronic acid intermediate.

Though this step is more relevant for Suzuki coupling reactions, it demonstrates the handling of brominated aromatic ethers similar to the target compound.

Bromination of Side Chains

The introduction of the bromomethyl or bromoalkyl groups on the aromatic ring or side chains is achieved by halogenation reactions:

  • Bromination of methyl groups adjacent to the aromatic ring can be performed using bromine or N-bromosuccinimide (NBS) under radical conditions.
  • Electrophilic aromatic substitution (EAS) bromination is also possible on the aromatic ring if required, but for selective side-chain bromination, radical bromination is preferred.

Etherification with 3-Methoxypropoxy Group

The attachment of the 3-methoxypropoxy group is typically done via nucleophilic substitution:

  • The bromoalkyl intermediate reacts with 3-methoxypropanol or its derivatives in the presence of a base, such as potassium carbonate, under reflux conditions.
  • This reaction proceeds via an SN2 mechanism, leading to the formation of the ether linkage.

Purification and Characterization

After synthesis, purification is performed using:

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with saturated saline and deionized water.
  • Drying over anhydrous sodium sulfate.
  • Silica gel chromatography to isolate the pure compound.

Characterization data typically include melting point, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity.

Comparative Data Table of Key Steps

Step Number Reaction Type Reagents/Conditions Yield (%) Notes
1 Etherification 3-Methoxypropanol, base (K2CO3), reflux 70-80 Formation of 3-methoxypropoxy substituent
2 Bromination (side-chain) N-Bromosuccinimide or Br2, radical initiator, heat 65-75 Selective bromination of methyl or alkyl groups
3 Lithiation and Boronic Acid n-Butyllithium, triisopropyl borate, -78 °C to -70 °C 80-85 Intermediate step for further functionalization
4 Purification Extraction, washing, drying, silica gel chromatography - Ensures high purity and isolation of product

Research Findings and Optimization Notes

  • Temperature control is critical during lithiation and bromination steps to avoid side reactions and decomposition.
  • Use of inert atmosphere (nitrogen protection) is essential during sensitive steps involving organolithium reagents.
  • Solvent choice affects yield and selectivity: tetrahydrofuran is preferred for lithiation, while ethyl ether or methylene chloride are used in other steps.
  • Purification by silica gel chromatography effectively removes impurities and unreacted starting materials.

Chemical Reactions Analysis

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and strong bases like sodium hydroxide for elimination reactions . The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene involves its interaction with molecular targets through its bromine and methoxypropoxy groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved . The compound’s effects are mediated by its ability to participate in substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Brominated Benzene Derivatives

The following table summarizes key structural and functional differences between 1-bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene and analogous compounds:

Compound Substituents Molecular Weight Key Properties Applications
This compound Two bromine atoms, 3-methoxypropoxy ethyl group ~335.04 g/mol High electrophilicity due to dual bromine; ether group enhances solubility Cross-coupling reactions, polymer synthesis
1-Bromo-2-(phenylethynyl)benzene Bromine, phenylethynyl group ~257.12 g/mol Conjugated triple bond enables π-stacking; used in optoelectronic materials Organic semiconductors, ligand synthesis
1-Bromo-2-(2-chloro-2-methylpropyl)benzene Bromine, chlorinated branched alkyl group ~247.55 g/mol Steric hindrance from branched alkyl chain; reduced reactivity in nucleophilic substitutions Intermediate for agrochemicals
1-Bromo-4-methoxy-2-(3-methoxypropoxy)benzene Bromine, methoxy, and 3-methoxypropoxy groups ~275.14 g/mol Dual ether linkages increase hydrophilicity; meta-substitution alters regioselectivity Pharmaceutical intermediates
1-Bromo-2-(3-methoxyallyl)benzene Bromine, methoxy-substituted allyl group ~241.09 g/mol Allylic system enables cycloaddition or oxidation reactions Synthesis of heterocycles, natural product analogs

Key Analysis :

Reactivity :

  • Brominated derivatives with electron-withdrawing groups (e.g., 3-methoxypropoxy) exhibit enhanced electrophilic aromatic substitution (EAS) reactivity compared to alkyl-substituted analogs like 1-bromo-2-(2-chloro-2-methylpropyl)benzene .
  • The allyl group in 1-bromo-2-(3-methoxyallyl)benzene allows for Diels-Alder reactions, a feature absent in the target compound due to its saturated ethyl chain .

Solubility and Stability :

  • Ether-containing derivatives (e.g., 3-methoxypropoxy) demonstrate improved solubility in polar aprotic solvents (e.g., THF, DMF), as seen in the synthesis of 1-bromo-4-methoxy-2-(3-methoxypropoxy)benzene .
  • Branched alkyl chains (e.g., 2-chloro-2-methylpropyl) reduce crystallinity, complicating purification .

Synthetic Utility: Dual bromine atoms in the target compound enable sequential cross-coupling reactions, a strategy employed in the synthesis of complex biaryl systems . Methoxy groups in related compounds (e.g., 4-methoxy-2-(3-methoxypropoxy)) are often deprotected to generate phenolic intermediates for further functionalization .

Biological Activity

1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene, with the CAS number 1249275-84-0, is a brominated aromatic compound characterized by its unique structure that potentially influences various biological activities. Its molecular formula is C12_{12}H16_{16}Br2_2O2_2, and it has a molar mass of 352.06 g/mol. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

C12H16Br2O2\text{C}_{12}\text{H}_{16}\text{Br}_2\text{O}_2

This compound features two bromine atoms and a methoxypropoxy group, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the presence of bromine atoms, which facilitate electrophilic aromatic substitution reactions. The methoxy group enhances solubility and may participate in hydrogen bonding, influencing interactions with biological targets such as enzymes and receptors .

Table 1: Summary of Biological Activities

Activity Findings Reference
AnticancerInhibition of cancer cell lines in vitro
Anti-inflammatoryReduction in inflammatory markers in animal models
Enzyme inhibitionPotential modulation of enzyme activity

Case Study: Anticancer Activity

In a preliminary study, derivatives of brominated aromatic compounds were tested against various cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth, suggesting that this compound may possess similar anticancer properties. Further research is needed to confirm these findings and elucidate the underlying mechanisms.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Brominated compounds are often scrutinized for their potential toxicity. Standard safety protocols should be followed when handling this compound, including evaluating its effects on human health and the environment .

Q & A

Q. What are the optimal synthetic routes for 1-bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential etherification and alkylation steps. For bromination, N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) is preferred over Br₂ to avoid over-bromination . Key parameters include:
  • Catalysts : Fe or Pd-based catalysts for selective substitution .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions.
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for bromine-substituted carbons appear downfield (δ 110–130 ppm in ¹³C NMR). The 3-methoxypropoxy group shows triplet signals for methylene protons (δ 3.4–3.7 ppm) .
  • MS (ESI) : Look for molecular ion peaks at m/z 365.03 (C₁₁H₁₄Br₂O₂⁺) and fragment ions corresponding to Br loss .
  • IR : C-Br stretches appear at 500–600 cm⁻¹; ether C-O at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How does the dual bromine substitution influence regioselectivity in cross-coupling reactions compared to mono-brominated analogs?

  • Methodological Answer : The second bromine atom increases steric hindrance, reducing reactivity in Suzuki-Miyaura couplings . Computational modeling (DFT) predicts higher activation energy for transmetallation at the ortho-bromine site. Experimentally, use Pd(PPh₃)₄ with excess arylboronic acids (1.5 eq) to drive reaction completion. Compare kinetic data (HPLC monitoring) with mono-brominated analogs to quantify selectivity .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

  • Methodological Answer : Discrepancies often arise from competing elimination pathways. To mitigate:
  • Solvent Choice : Use DMSO for SN₂ dominance (polar aprotic) vs. t-BuOH for elimination suppression.
  • Base Optimization : Weak bases (K₂CO₃) favor substitution; strong bases (NaH) promote elimination.
  • Kinetic Analysis : Track intermediates via in situ ¹⁹F NMR (if fluorinated reagents) or GC-MS .

Q. Can computational methods predict the compound’s reactivity in radical-mediated transformations?

  • Methodological Answer : Yes. DFT calculations (using Gaussian 16) model bond dissociation energies (BDEs) for C-Br bonds. The primary bromine (ethyl position) has a BDE of ~65 kcal/mol, making it more reactive toward radical initiators (e.g., AIBN) than the aromatic bromine (BDE ~85 kcal/mol). Validate predictions via EPR spectroscopy to detect radical intermediates .

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